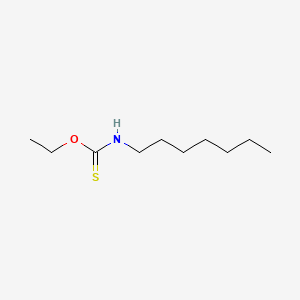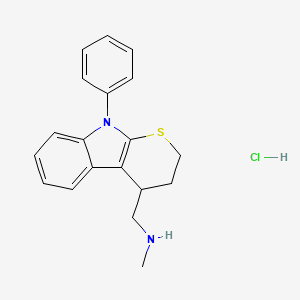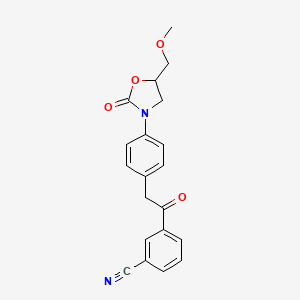
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile is an organic compound with a complex structure that includes an oxazolidinone ring, a benzonitrile group, and a methoxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Acylation of the Phenyl Ring: The phenyl ring can be acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzonitrile Group: The benzonitrile group can be introduced by reacting the corresponding benzyl halide with a cyanide source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The benzonitrile group may also interact with various enzymes and receptors, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 3-((4-(5-Methyl-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile
- 3-((4-(5-(Ethoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile
- 3-((4-(5-(Methoxymethyl)-2-oxo-3-thiazolidinyl)phenyl)acetyl)benzonitrile
Uniqueness
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. The combination of the oxazolidinone ring and the benzonitrile group also provides a distinct chemical profile that can be exploited for various applications.
特性
CAS番号 |
79039-00-2 |
|---|---|
分子式 |
C20H18N2O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
3-[2-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]acetyl]benzonitrile |
InChI |
InChI=1S/C20H18N2O4/c1-25-13-18-12-22(20(24)26-18)17-7-5-14(6-8-17)10-19(23)16-4-2-3-15(9-16)11-21/h2-9,18H,10,12-13H2,1H3 |
InChIキー |
JBFMPHGOVCPVFF-UHFFFAOYSA-N |
正規SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
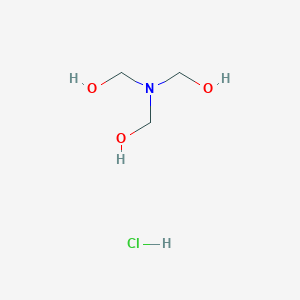
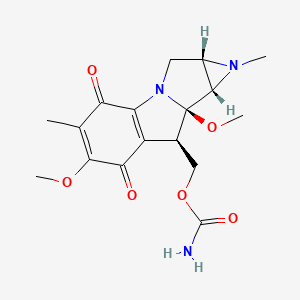
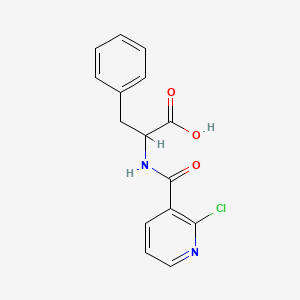
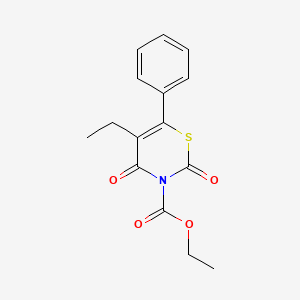
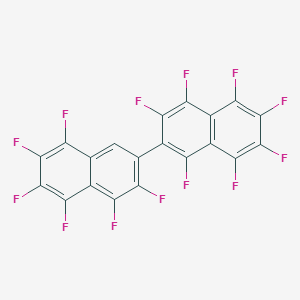
![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)

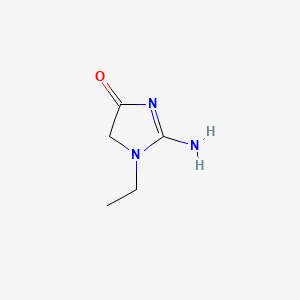
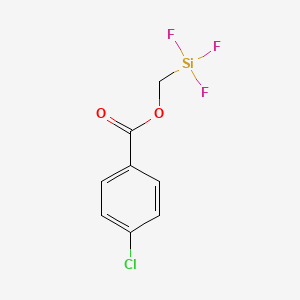
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)

